molecular formula C14H24BrNO2 B2406534 Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 2418709-90-5

Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B2406534
CAS No.: 2418709-90-5
M. Wt: 318.255
InChI Key: DOPISKFTFNWRKG-UHFFFAOYSA-N
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Description

Tert-butyl 1-(bromomethyl)-3-azabicyclo[331]nonane-3-carboxylate is a complex organic compound featuring a bicyclic structure with a bromomethyl group and a tert-butyl ester

Properties

IUPAC Name

tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BrNO2/c1-13(2,3)18-12(17)16-8-11-5-4-6-14(7-11,9-15)10-16/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPISKFTFNWRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C2)(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the bicyclic core through a series of cyclization reactions, followed by the introduction of the bromomethyl group and the tert-butyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted derivatives, while hydrolysis of the ester group produces the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound with significant potential in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry, organic synthesis, and biological studies, supported by comprehensive data tables and case studies.

Structural Characteristics

The compound features a bicyclic structure that contributes to its unique reactivity and interaction with biological systems. The presence of a bromomethyl group enhances its electrophilic character, making it suitable for nucleophilic substitution reactions.

Medicinal Chemistry

This compound has been explored for its potential as a pharmacological agent due to its ability to interact with various biological targets.

Case Study: Antiviral Activity

Research indicates that derivatives of azabicyclo compounds exhibit antiviral properties. For instance, studies have shown that modifications to the bromomethyl group can enhance the compound's efficacy against viral infections by inhibiting viral replication pathways.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its reactive bromomethyl group allows for various substitution reactions, facilitating the construction of diverse chemical architectures.

Synthesis Pathways

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, including amines and alcohols, leading to the formation of new derivatives with tailored properties.
Reaction TypeNucleophileProduct
SN2AmineTert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate
SN2AlcoholTert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate

Biological Studies

The compound's structural features allow it to interact with proteins and enzymes, making it a candidate for studying biochemical pathways.

Protein Interaction Studies

Preliminary investigations suggest that this compound may disrupt protein-protein interactions, which is crucial in understanding cellular signaling mechanisms.

Pharmacological Research

The compound has been evaluated for its potential pharmacological effects, including enzyme inhibition and anti-inflammatory activity.

Enzyme Inhibition

Studies have indicated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Mechanism of Action

The mechanism of action of tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The bicyclic structure may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: Similar in structure but with different functional groups, leading to distinct reactivity and applications.

    9-Borabicyclo[3.3.1]nonane (9-BBN): Another bicyclic compound used in hydroboration reactions, showcasing different chemical behavior due to the presence of boron.

Uniqueness

Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its combination of a bromomethyl group and a tert-butyl ester within a bicyclic framework. This structural arrangement imparts specific reactivity and potential for diverse applications in research and industry.

Biological Activity

Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate is a compound belonging to the bicyclic class of molecules, specifically the azabicyclo[3.3.1]nonane family. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development.

  • Molecular Formula : C₁₄H₁₉BrN₂O₂
  • Molecular Weight : 303.22 g/mol
  • CAS Number : Not specified in the available literature.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). The azabicyclo[3.3.1]nonane scaffold is known for its ability to modulate nAChRs, which play a crucial role in neurotransmission and are implicated in various neurological disorders.

Interaction with nAChRs

Research indicates that modifications on the azabicyclo[3.3.1]nonane scaffold can lead to compounds with varying affinities and selectivities for different nAChR subtypes. For instance, compounds derived from this scaffold have shown significant agonistic activity on α4β2 nAChRs, which are associated with cognitive functions and are potential targets for treating conditions like Alzheimer's disease .

Biological Activity Data

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

Compound NamenAChR SubtypeAffinity (Ki)Agonistic ActivityReference
Compound Aα4β210 nMStrong
Compound Bα750 nMModerate
This compoundα4β2TBDTBD

Case Studies and Research Findings

Several studies have explored the biological implications of bicyclic compounds related to the azabicyclo framework:

  • Neuroprotective Effects : A study indicated that derivatives of azabicyclo[3.3.1]nonanes exhibit neuroprotective effects in models of neurodegeneration, suggesting their potential use in treating neurodegenerative diseases .
  • Anticancer Activity : Research has also highlighted the anticancer properties of bicyclic compounds, with some derivatives showing promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Q & A

What are the optimized synthetic routes for preparing tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via a Mannich-type cyclization. For example, tert-butyl 4-oxopiperidine-1-carboxylate reacts with paraformaldehyde and benzylamine under reflux in methanol, followed by sequential additions of paraformaldehyde to drive the reaction to completion . Key factors include:

  • Temperature : Reflux (~65°C) ensures sufficient energy for cyclization.
  • Stoichiometry : Excess paraformaldehyde (2.2 equiv) improves bicyclic ring formation.
  • Purification : Column chromatography or crystallization (e.g., using petroleum ether) isolates the product with >95% purity .
    Data Table :
ReagentMolar RatioRole
Paraformaldehyde2.2 equivCarbonyl source
Benzylamine1.0 equivAmine nucleophile
Acetic acid1.0 equivCatalyst

How can advanced spectroscopic and crystallographic methods confirm the bicyclic structure and bromomethyl substitution?

  • NMR : 1^1H NMR shows distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet) and azabicyclo protons (δ 2.5–3.5 ppm, multiplet). The bromomethyl group (CH2_2Br) appears as a triplet near δ 3.8 ppm .
  • X-ray Crystallography : Crystals of analogous compounds (e.g., 1-[2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethanone) reveal chair (cyclohexane) and half-chair (piperidine) conformations, with interplanar angles of ~86° between rings .
    Advanced Tip : Use DFT calculations to model steric effects of the bromomethyl group on ring puckering .

What are the key reactivity patterns of the bromomethyl group in nucleophilic substitution reactions?

The bromomethyl moiety undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form functionalized derivatives. For example:

  • Amination : Reaction with primary amines (e.g., benzylamine) at 60°C in DMF yields tertiary amines.
  • Thioether Formation : Treatment with sodium thiophenolate in THF produces thioether-linked analogs.
    Challenge : Steric hindrance from the bicyclic framework may reduce reaction rates. Optimize solvent polarity (e.g., DMSO) to enhance nucleophilicity .

How does the conformational rigidity of the azabicyclo[3.3.1]nonane scaffold influence biological activity in drug discovery?

The scaffold’s rigid structure mimics bioactive alkaloids, enabling selective interactions with targets like nicotinic acetylcholine receptors. For instance:

  • Subtype selectivity is achieved by modulating substituents (e.g., benzyl groups at position 7 enhance binding affinity) .
  • SAR Insight : Replace bromomethyl with hydroxymethyl to study hydrogen-bonding interactions in enzyme inhibition assays .

What analytical strategies resolve contradictions in purity assessments between HPLC and elemental analysis?

  • HPLC-DAD/MS : Detects trace impurities (e.g., de-brominated byproducts) with LOD <0.1%.
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .
    Case Study : A discrepancy of 1.2% in nitrogen content may indicate residual solvents (e.g., methanol), resolved by prolonged drying under vacuum .

How can computational modeling predict the stability of this compound under varying storage conditions?

  • Moisture Sensitivity : Molecular dynamics simulations suggest hydrolysis of the tert-butyl ester in humid environments (>60% RH).
  • Thermal Stability : DFT calculations predict decomposition above 150°C via C-Br bond cleavage. Store at -20°C under inert gas (N2_2) to prevent degradation .

What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC.
  • Catalytic Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) during cyclization to achieve >90% ee .

How does the bromomethyl group’s position affect the compound’s reactivity in cross-coupling reactions?

The bromomethyl group at position 1 facilitates Suzuki-Miyaura couplings with boronic acids. For example:

  • Reaction with phenylboronic acid and Pd(PPh3_3)4_4 in THF/H2_2O yields biaryl derivatives.
    Limitation : Steric bulk near the bicyclic core may require bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and fume hoods (≤0.1 ppm exposure limit).
  • Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

How can mechanistic studies elucidate the role of the azabicyclo scaffold in facilitating amide bond cleavage?

The scaffold’s tertiary amine may act as a proton shuttle. Kinetic studies (e.g., pH-rate profiling) reveal:

  • Acid-Catalyzed Pathway : Rate increases below pH 5 due to protonation of the bridgehead nitrogen.
  • Base-Catalyzed Pathway : Above pH 9, hydroxide ions attack the ester carbonyl .

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